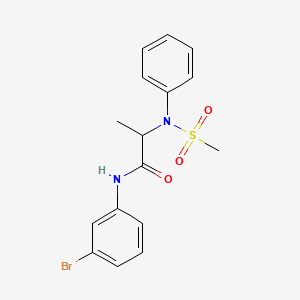
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological properties. BPPA is a peptide-based compound that is used in the study of various biological processes, including the mechanism of action of enzymes and receptors.
Mechanism of Action
BPPA is a potent inhibitor of DPP-IV, a serine protease that plays a crucial role in glucose metabolism. DPP-IV cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, BPPA increases the concentration of GLP-1 and enhances its insulinotropic effect. BPPA also acts as a selective antagonist of GPR119, a receptor that is involved in the regulation of glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects:
BPPA has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance in animal models of diabetes. BPPA also reduces food intake and body weight in obese mice. Additionally, BPPA has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic syndrome.
Advantages and Limitations for Lab Experiments
The use of BPPA in scientific research has several advantages. It is a potent and selective inhibitor of DPP-IV and a selective antagonist of GPR119, which makes it a valuable tool for studying the regulation of glucose homeostasis and lipid metabolism. However, the synthesis of BPPA is a complex process that requires expertise in organic chemistry. Additionally, the use of BPPA in animal models of diabetes and metabolic syndrome may not accurately reflect its effects in humans.
Future Directions
There are several future directions for research on BPPA. One area of research is the development of more efficient synthesis methods for BPPA. Another area of research is the study of the long-term effects of BPPA on glucose homeostasis and lipid metabolism in animal models and humans. Additionally, BPPA may have potential as a therapeutic agent for the treatment of diabetes and metabolic syndrome, and further research is needed to explore its clinical potential.
Scientific Research Applications
BPPA is widely used in scientific research to study the mechanism of action of enzymes and receptors. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and a selective antagonist of the G protein-coupled receptor 119 (GPR119). BPPA has also been used to study the regulation of glucose homeostasis and the treatment of diabetes.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-14-8-6-7-13(17)11-14)19(23(2,21)22)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGNIBWBFMVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3976520.png)
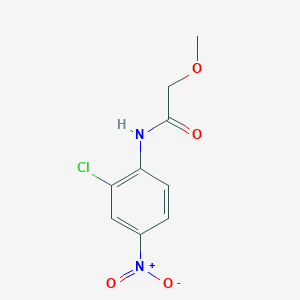
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}phenylalaninate](/img/structure/B3976548.png)
![N,N-diethyl-3-{[(4-fluorophenyl)sulfonyl]amino}-4-methoxybenzenesulfonamide](/img/structure/B3976556.png)
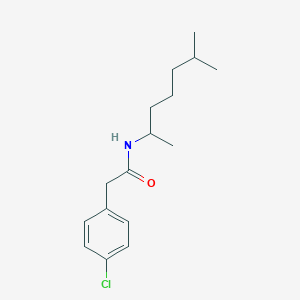
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976567.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3976578.png)
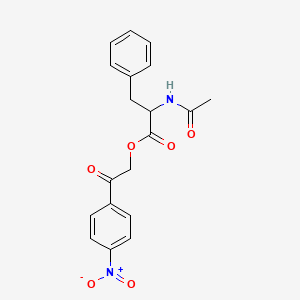

![isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3976595.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B3976610.png)
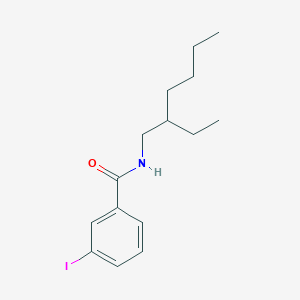
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinamine](/img/structure/B3976622.png)